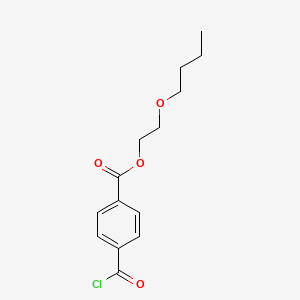
2-Butoxyethyl 4-(chlorocarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a butoxyethyl group and a chlorocarbonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(hydroxymethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in various applications, such as drug development and biochemical assays. The butoxyethyl group provides lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(chlorocarbonyl)benzoate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar structure but without the chlorocarbonyl group.
Uniqueness
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is unique due to the presence of both the butoxyethyl and chlorocarbonyl groups. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. The butoxyethyl group enhances solubility in organic solvents, while the chlorocarbonyl group provides a reactive site for further chemical modifications.
Eigenschaften
CAS-Nummer |
112309-72-5 |
|---|---|
Molekularformel |
C14H17ClO4 |
Molekulargewicht |
284.73 g/mol |
IUPAC-Name |
2-butoxyethyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H17ClO4/c1-2-3-8-18-9-10-19-14(17)12-6-4-11(5-7-12)13(15)16/h4-7H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
GJAKKXBQUOHNSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


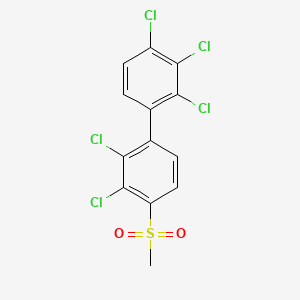
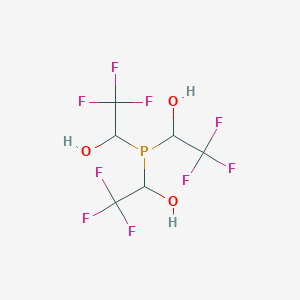
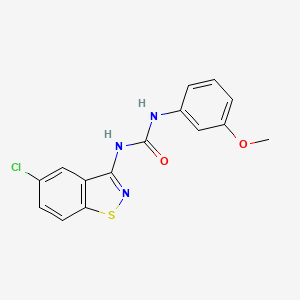
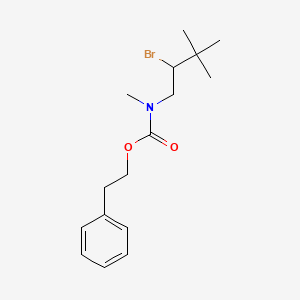
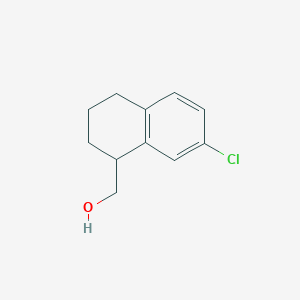

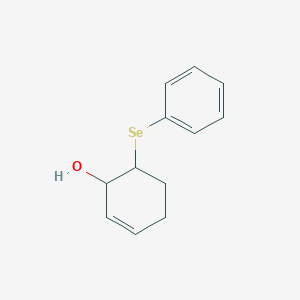



![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
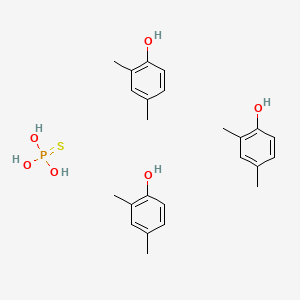
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)

